4-Hydrazinyl-2-methylpyridine hydrochloride

Description

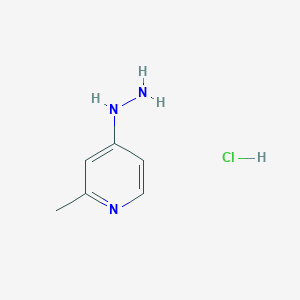

4-Hydrazinyl-2-methylpyridine hydrochloride is a pyridine derivative characterized by a hydrazinyl (-NH-NH₂) group at the 4-position and a methyl (-CH₃) group at the 2-position of the pyridine ring, with a hydrochloride counterion. This compound is typically utilized in pharmaceutical and chemical synthesis as an intermediate due to its reactive hydrazine moiety, which facilitates coupling reactions and heterocyclic scaffold formation.

Properties

IUPAC Name |

(2-methylpyridin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-4-6(9-7)2-3-8-5;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNVXSPCRUSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-methylpyridine hydrochloride typically involves the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. The reaction is carried out in isopropyl alcohol under a nitrogen atmosphere at a temperature of 150°C for one hour. The resulting mixture is then cooled, and the precipitate is filtered and dried .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-Hydrazinyl-2-methylpyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-methylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-hydrazinyl-2-methylpyridine hydrochloride (hypothetical structure) to other hydrochlorides with pyridine, hydrazine, or methyl substituents, as identified in the evidence.

2.1 Structural Analogues

2.1.1 3-Methyl-2-benzothiazolinonehydrazone Hydrochloride

- Molecular Formula : C₈H₉N₃S·HCl (calculated from ).

- Functional Groups: Benzothiazolinone ring, hydrazone (-NH-N=), methyl group.

- Applications : Used in biochemical research for colorimetric assays (e.g., detecting aldehydes or peroxides) .

- Key Difference: Replaces the pyridine ring with a benzothiazolinone core, altering solubility and reactivity.

2.1.2 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride

- Molecular Formula : C₇H₇Cl₂N·HCl ().

- Functional Groups : Pyridine ring with chloro (-Cl), chloromethyl (-CH₂Cl), and methyl substituents.

- Applications : Intermediate in agrochemical or pharmaceutical synthesis (e.g., pesticide derivatives) .

- Key Difference : Lacks the hydrazinyl group but shares a substituted pyridine scaffold, influencing electrophilic substitution patterns.

2.1.3 Pyridoxine Hydrochloride (Vitamin B₆)

- Molecular Formula: C₈H₁₁NO₃·HCl ().

- Functional Groups : Hydroxymethyl, methyl, and hydroxyl groups on a pyridine ring.

- Applications: Essential cofactor in amino acid metabolism; pharmaceutical formulations for deficiency treatment .

- Key Difference : Hydroxyl and hydroxymethyl groups enhance water solubility, unlike hydrophobic hydrazinyl derivatives.

2.2 Physicochemical Properties

Biological Activity

4-Hydrazinyl-2-methylpyridine hydrochloride (CAS No. 1274887-18-1) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₀ClN₃

- Molecular Weight : 159.62 g/mol

- Structure : Contains a hydrazinyl group attached to a methylpyridine ring at the 4-position.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. The general procedure includes:

- Reacting 4-chloro-2-methylpyridine with hydrazine hydrate under controlled conditions.

- Purifying the resultant product through crystallization or chromatography.

- Characterizing the compound using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

- Inhibition against Gram-positive and Gram-negative bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Fungal Activity : It also showed antifungal properties against species like Candida albicans, with comparable MIC values indicating its potential as an antifungal agent .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties:

The biological activity of this compound is primarily attributed to its interactions with cellular targets:

- Enzyme Inhibition : The hydrazinyl moiety allows for covalent bonding with enzymes, leading to inhibition of enzymatic activity.

- Cellular Interactions : Potential interactions with DNA and receptor proteins may alter cellular signaling pathways, leading to apoptosis in cancer cells .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Candida albicans | 0.016 | Moderate |

Table 2: Comparison of Biological Activities of Pyridine Derivatives

| Compound | Antibacterial Activity | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| 4-Hydrazinyl-2-methylpyridine HCl | Yes | Yes | Potential |

| Pyridine derivative A | Yes | No | Yes |

| Pyridine derivative B | No | Yes | Moderate |

Q & A

Basic: What are the standard laboratory protocols for synthesizing 4-Hydrazinyl-2-methylpyridine hydrochloride?

The synthesis typically involves nucleophilic substitution of halogenated pyridine derivatives with hydrazine hydrate. A common method uses 2-methylpyridine as the starting material, where a halogen atom (e.g., chlorine) at the 4-position undergoes substitution with hydrazine in solvents like ethanol, acetonitrile, or THF. Reaction temperatures range from 0°C to 150°C, with optimal yields observed at 80–100°C . Post-reaction, the product is isolated via crystallization or solvent evaporation and purified using column chromatography. Key reagents include hydrazine hydrate and catalysts like copper sulfate to enhance reactivity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the hydrazinyl group (-NH-NH) and methyl substitution on the pyridine ring. The hydrazinyl protons typically appear as broad singlets in DO at δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHClN) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using a C18 column and mobile phase of acetonitrile/water (70:30) with 0.1% TFA .

Advanced: How can regioselectivity be controlled during substitution reactions involving the hydrazinyl group?

Regioselectivity is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position due to stabilization of transition states .

- Catalysts : Copper(I) iodide or silver oxide directs substitution to the less sterically hindered position by coordinating with the pyridine nitrogen .

- Temperature : Lower temperatures (0–25°C) reduce side reactions (e.g., over-alkylation) .

For example, substituting 4-chloro-2-methylpyridine with hydrazine in DMF at 25°C yields >80% regioselective product .

Advanced: What strategies mitigate instability during storage of this compound?

- Storage Conditions : Store under inert gas (N or Ar) at -20°C in amber vials to prevent oxidation and moisture absorption .

- Stabilizers : Add 1–2% ascorbic acid to aqueous solutions to inhibit radical-mediated degradation .

- Lyophilization : Freeze-drying the compound as a hydrochloride salt enhances long-term stability (>2 years) compared to freebase forms .

Advanced: How can researchers resolve contradictions in reported reaction yields or optimal conditions?

Contradictions (e.g., temperature effects on yield) can arise from differences in solvent purity or catalyst loading. To resolve:

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst ratio) and identify interactions .

- In-line Analytics : Employ ReactIR or HPLC monitoring to track reaction progress in real time and pinpoint optimal termination points .

- Cross-Validation : Replicate published protocols with controlled reagent sources (e.g., anhydrous hydrazine) and validate purity via H NMR integration .

Advanced: What methodologies are used to analyze oxidation pathways of this compound?

Oxidation with KMnO in acidic conditions converts the hydrazinyl group to a diazonium intermediate, which can be trapped with β-naphthol to form azo dyes (λ = 450 nm) . For mechanistic studies:

- EPR Spectroscopy : Detects radical intermediates during oxidation.

- LC-MS/MS : Identifies transient products like pyridyl hydrazones (m/z = 165.1) .

- Kinetic Isotope Effects (KIE) : Use deuterated hydrazine (ND) to assess rate-determining steps .

Advanced: How can computational chemistry aid in designing derivatives with enhanced bioactivity?

- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize derivatives with improved binding affinity .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC values to guide synthesis .

- DFT Calculations : Predict redox potentials to optimize stability against metabolic oxidation .

Advanced: What are the best practices for scaling up synthesis while maintaining yield and purity?

- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time (e.g., from 24h batch to 2h flow) .

- In-line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess hydrazine or metal catalysts .

- Quality-by-Design (QbD) : Define a design space for critical parameters (pH, temperature) using risk assessment tools like Failure Mode Effects Analysis (FMEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.